molecular formula C14H10N2O2S2 B2632954 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid CAS No. 457641-35-9

2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid

Cat. No.: B2632954
CAS No.: 457641-35-9
M. Wt: 302.37
InChI Key: CLMDSUMBQJGJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid is a complex organic compound with the molecular formula C14H10N2O2S2. It is known for its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a phenyl group and a sulfanylacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The compound’s thieno[2,3-d]pyrimidine core allows it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and sulfanylacetic acid substituents contribute to its potential as a versatile building block in synthetic chemistry and its promising therapeutic applications .

Properties

IUPAC Name

2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c17-12(18)7-19-13-10-6-11(9-4-2-1-3-5-9)20-14(10)16-8-15-13/h1-6,8H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMDSUMBQJGJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834303
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.